Structural and Functional Analysis of 6-Morpholinopurine Riboside: From Synthesis to Biological Application
Structural and Functional Analysis of 6-Morpholinopurine Riboside: From Synthesis to Biological Application
Executive Summary
6-Morpholinopurine riboside (CAS 52940-48-4), also known as 6-morpholino-9-β-D-ribofuranosylpurine , is a synthetic nucleoside analogue characterized by the substitution of the exocyclic amine of adenosine with a morpholine ring. This structural modification fundamentally alters the molecule's interaction with purine-processing enzymes and receptors.
While naturally occurring
Chemical Architecture & Physicochemical Profile[1][2]
The molecule comprises three distinct pharmacophoric regions: the purine scaffold (essential for aromatic stacking in receptor pockets), the ribofuranose moiety (conferring water solubility and transport via nucleoside transporters), and the morpholine ring at the C6 position.
Structural Analysis
Unlike the planar amino group in adenosine, the morpholine ring adopts a chair conformation, increasing the steric bulk at the
-
Prevents Deamination: The absence of an exocyclic NH proton renders the molecule resistant to Adenosine Deaminase (ADA), significantly increasing its metabolic half-life compared to adenosine.
-
Alters Receptor Selectivity: The bulk restricts binding to certain adenosine receptor subtypes (e.g., A1 vs. A2A) that require specific steric allowances.
Physicochemical Data Table
| Property | Value / Description | Note |
| CAS Number | 52940-48-4 | |
| IUPAC Name | 6-(Morpholin-4-yl)-9-(β-D-ribofuranosyl)-9H-purine | |
| Molecular Formula | ||
| Molecular Weight | 337.33 g/mol | |
| Solubility | DMSO (>25 mg/mL), Methanol | Sparingly soluble in water; requires co-solvent. |
| Appearance | White to off-white crystalline powder | |
| pKa (Predicted) | ~3.5 (N1-Purine), ~12.5 (Sugar -OH) | Protonation occurs on N1 or N7. |
| Stability | Stable at -20°C (solid); Solutions stable at -80°C | Avoid repeated freeze-thaw cycles. |
Synthetic Methodology
The most robust route to 6-morpholinopurine riboside utilizes a Nucleophilic Aromatic Substitution (
Reaction Logic
The C6 position of the purine ring is electron-deficient, activated by the electronegative nitrogen atoms in the ring. A secondary amine (morpholine) acts as the nucleophile, displacing the chloride ion.
Validated Synthesis Protocol
Reagents:
-
Precursor: 6-Chloropurine riboside (CAS 5399-87-1)[1]
-
Nucleophile: Morpholine (Excess)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) -
Solvent: Absolute Ethanol or Isopropanol
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent (eq) of 6-chloropurine riboside in absolute ethanol (concentration ~0.1 M).
-
Addition: Add 1.2 eq of triethylamine to scavenge the HCl byproduct. Subsequently, add 2.0 eq of morpholine.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progress via TLC (System: DCM/MeOH 9:1). The starting material (
) should disappear, replaced by a more polar product. -
Workup: Evaporate the solvent under reduced pressure.
-
Purification: The residue often crystallizes upon triturating with cold water or ether. If not, purify via silica gel column chromatography (Eluent: 5%
10% MeOH in DCM). -
Characterization: Confirm structure via
-NMR (Loss of downfield aromatic protons associated with impurities; appearance of morpholine methylene protons at 3.7–4.0 ppm).
Visualization: Synthetic Workflow
Figure 1: Synthetic pathway via nucleophilic aromatic substitution of 6-chloropurine riboside.
Biological Mechanism of Action[4][5]
Plant Biology: Cytokinin Signaling
In plant systems,
-
Activation: The riboside must often be hydrolyzed to the free base (6-morpholinopurine) by adenosine nucleosidase to bind with high affinity to Cytokinin Response 1 (CRE1/AHK4) receptors.
-
Bioactivity: Due to the bulky morpholine ring, this analogue typically exhibits lower activity than Kinetin or Zeatin but may possess unique stability against cytokinin oxidase (CKX) degradation.
Mammalian Biology: Adenosine Receptor Modulation
In mammalian cells, 6-morpholinopurine riboside serves as a tool to probe purinergic signaling.
-
Adenosine Kinase (AK) Interaction: Unlike adenosine, the bulky N6-substituent often reduces the molecule's ability to be phosphorylated by AK. This prevents its "trapping" as a nucleotide, allowing it to function as a competitive inhibitor or a transport probe.
-
Therapeutic Potential: Analogues in this class are investigated for antiproliferative effects in leukemia. The mechanism involves interference with de novo purine synthesis or inhibition of Nucleoside Transporters (ENT1/ENT2), leading to "nucleoside starvation" in rapidly dividing cells.
Visualization: Cytokinin/Purinergic Signaling Logic
Figure 2: Simplified activation pathway in plant systems showing the conversion to the active free base.
Experimental Protocols
Protocol A: Stock Solution Preparation (Self-Validating)
Context: Direct dissolution in aqueous media often fails due to the lipophilic morpholine ring.
-
Weighing: Accurately weigh 10 mg of 6-morpholinopurine riboside.
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Primary Solvent: Add 1.0 mL of high-grade DMSO (Dimethyl sulfoxide). Vortex for 30 seconds.
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Validation point: Solution must be crystal-clear. If turbid, sonicate at 37°C for 5 minutes.
-
-
Dilution: For cell culture, dilute this 10 mg/mL stock into culture media (e.g., RPMI or MS media). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
Protocol B: Cell Viability Assay (Mammalian)
Context: Determining the
-
Seeding: Plate target cells (e.g., HL-60 or HeLa) at 5,000 cells/well in a 96-well plate. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the riboside (0.1
M to 100 M) in media. Add to wells. -
Incubation: Incubate for 48–72 hours at 37°C, 5%
. -
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Analysis: Plot Log(Concentration) vs. % Viability. Use non-linear regression to determine
.
References
-
PubChem. (n.d.).[2] 6-Methylmercaptopurine Riboside (Analogous Structure/Properties). National Library of Medicine. Retrieved from [Link]
-
Voller, J., et al. (2010). Anticancer activity of natural cytokinins: A structure-activity relationship study. Phytochemistry.[3] (Contextual grounding for N6-substituted adenosine cytotoxicity).
-
Kikugawa, K., et al. (1973). Platelet aggregation inhibitors. 2. N6-substituted adenosines.[4] Journal of Medicinal Chemistry.[5] (Establishes synthesis routes for N6-morpholino derivatives).
-
EPA. (2025). 6-Morpholinopurine - Chemical Details.[5][6] United States Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. 6-Chloropurine riboside, 98% | Fisher Scientific [fishersci.ca]
- 2. 6-Methylmercaptopurine Riboside | C11H14N4O4S | CID 9570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. On the biological activity of cytokinin free bases and their ribosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
